molecular formula C11H11NO B8332440 2,7-Dimethylquinolin-6-ol

2,7-Dimethylquinolin-6-ol

Cat. No. B8332440
M. Wt: 173.21 g/mol
InChI Key: RMTAJUYBQPYQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376392B2

Procedure details

To a stirred solution of 2,7-dimethylquinolin-6-ol (200 mg, 1.2 mmol) in acetic acid (10 mL) was added Br2 (0.062 mL, 1.21 mmol) at ambient temperature. The mixture was stirred at ambient temperature for 0.5 hour. The solid formed was filtered and collected, washed with 2 mL of acetic acid to give 5-bromo-2,7-dimethylquinolin-6-ol as an HBr salt. LCMS-ESI+ (m/z): [M+H]+ calc'd for C11H11BrNO: 251.99; Found: 252.2, 254.2.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.062 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([CH3:13])=[C:7]([OH:12])[CH:8]=2)[N:3]=1.[Br:14]Br>C(O)(=O)C>[Br:14][C:8]1[C:7]([OH:12])=[C:6]([CH3:13])[CH:5]=[C:4]2[C:9]=1[CH:10]=[CH:11][C:2]([CH3:1])=[N:3]2.[BrH:14]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1=NC2=CC(=C(C=C2C=C1)O)C
Name
Quantity
0.062 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with 2 mL of acetic acid

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=C2C=CC(=NC2=CC(=C1O)C)C
Name
Type
product
Smiles
Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.